N3-L-Cit-OH: An In-depth Technical Guide for Drug Development Professionals
N3-L-Cit-OH: An In-depth Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N3-L-Cit-OH, also known as (S)-2-Azido-5-ureidopentanoic acid. It is a crucial click chemistry reagent employed in the synthesis of peptidomimetic linkers for Antibody-Drug Conjugates (ADCs). This document details its chemical identity, and its significant role in the construction of advanced therapeutic agents. While specific proprietary data on its synthesis and physicochemical properties are not publicly available, this guide furnishes general experimental frameworks for its application in bioconjugation and elucidates the biological context of its use in ADCs.
Introduction
N3-L-Cit-OH, with the systematic name (S)-2-Azido-5-ureidopentanoic acid, is a synthetic amino acid derivative that has gained prominence in the field of bioconjugation and drug delivery. Its structure incorporates an azide moiety, rendering it a valuable tool for "click chemistry," a set of biocompatible and highly efficient chemical reactions. Specifically, N3-L-Cit-OH is a key building block for the creation of peptidomimetic linkers used in Antibody-Drug Conjugates (ADCs).[1][2] These linkers connect a monoclonal antibody to a cytotoxic payload, and their design is critical for the stability, efficacy, and safety of the ADC.
Chemical Identity and Properties
Detailed experimental data on the physicochemical properties of N3-L-Cit-OH are not extensively available in the public domain. The information presented below is based on data from chemical suppliers and extrapolated from the properties of its parent compound, L-citrulline.
| Property | Value | Reference |
| Systematic Name | (S)-2-Azido-5-ureidopentanoic acid | N/A |
| Common Name | N3-L-Cit-OH | [1] |
| CAS Number | 1799421-66-1 | |
| Molecular Formula | C6H11N5O3 | |
| Molecular Weight | 201.18 g/mol | |
| Appearance | White to off-white solid (presumed) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Expected to be soluble in water and polar organic solvents like DMSO and DMF. | N/A |
| Stability | Store in a cool, dry place. Azide-containing compounds should be handled with care as they can be energetic. The ureido group may be susceptible to hydrolysis under strong acidic or basic conditions. | N/A |
Note: The lack of publicly available, experimentally determined data for properties such as melting point, boiling point, and specific solubility necessitates careful handling and characterization by researchers.
Synthesis
A detailed, peer-reviewed synthesis protocol for N3-L-Cit-OH is not publicly available. However, the synthesis of azido amino acids can generally be achieved through several established methods. One common approach involves the diazotization of a primary amine followed by azide displacement, or the nucleophilic substitution of a suitable leaving group (e.g., a tosylate or mesylate) with an azide salt.
For the synthesis of (S)-2-Azido-5-ureidopentanoic acid, a potential synthetic route could start from L-ornithine. The synthesis would likely involve the protection of the carboxyl and the δ-amino groups, followed by the conversion of the α-amino group to an azide. The final step would be the introduction of the ureido group at the δ-position.
Experimental Protocols: Application in Click Chemistry
N3-L-Cit-OH is a versatile reagent for two primary types of click chemistry reactions: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are used to conjugate N3-L-Cit-OH to molecules containing an alkyne or a strained cyclooctyne, respectively, to form stable triazole linkages.
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general framework for the conjugation of an alkyne-containing molecule to N3-L-Cit-OH.
Materials:
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N3-L-Cit-OH
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Alkyne-functionalized molecule
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Copper(II) sulfate (CuSO₄)
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Sodium ascorbate
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Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
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Phosphate-buffered saline (PBS) or other suitable buffer
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Organic co-solvent (e.g., DMSO or DMF) if needed for solubility
Procedure:
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Reactant Preparation:
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Dissolve N3-L-Cit-OH and the alkyne-functionalized molecule in the reaction buffer to the desired concentrations. An organic co-solvent may be used to aid solubility.
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Catalyst Preparation:
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Prepare fresh stock solutions of CuSO₄ and sodium ascorbate in water.
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Prepare a stock solution of the copper ligand in a suitable solvent.
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Reaction Setup:
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In a reaction vessel, combine the solutions of N3-L-Cit-OH and the alkyne-functionalized molecule.
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Add the copper ligand to the mixture.
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Add the CuSO₄ solution.
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Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
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Reaction and Monitoring:
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Allow the reaction to proceed at room temperature for 1-4 hours. The progress of the reaction can be monitored by LC-MS or HPLC.
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Purification:
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Upon completion, the product can be purified by reverse-phase HPLC.
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General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This copper-free click chemistry method is ideal for biological systems where copper toxicity is a concern.
Materials:
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N3-L-Cit-OH
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Strained alkyne-functionalized molecule (e.g., DBCO or BCN derivative)
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Phosphate-buffered saline (PBS) or other biocompatible buffer
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Organic co-solvent (e.g., DMSO) if needed for solubility
Procedure:
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Reactant Preparation:
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Dissolve N3-L-Cit-OH in the reaction buffer.
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Dissolve the strained alkyne-functionalized molecule in a compatible solvent (e.g., DMSO).
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Reaction Setup:
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Add the solution of the strained alkyne to the solution of N3-L-Cit-OH. A slight molar excess of the strained alkyne is often used.
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Reaction and Monitoring:
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Incubate the reaction mixture at room temperature or 37°C. Reaction times can range from 1 to 24 hours.
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Monitor the reaction progress by LC-MS or HPLC.
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Purification:
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Purify the conjugate using reverse-phase HPLC.
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Application in Antibody-Drug Conjugates (ADCs)
The primary application of N3-L-Cit-OH is in the synthesis of peptidomimetic linkers for ADCs. A widely used linker in this context is the valine-citrulline (Val-Cit) dipeptide linker. This linker is designed to be stable in the bloodstream and to be cleaved by specific enzymes within the target cancer cells.
The Val-Cit Linker and its Cleavage Mechanism
The Val-Cit dipeptide is a substrate for cathepsin B, a lysosomal protease that is often overexpressed in tumor cells. The ADC, upon binding to its target antigen on the surface of a cancer cell, is internalized via endocytosis and trafficked to the lysosome. The acidic environment and the presence of proteases like cathepsin B within the lysosome lead to the cleavage of the Val-Cit linker, releasing the cytotoxic payload.
Conclusion
N3-L-Cit-OH is a specialized chemical reagent with a critical role in the development of next-generation targeted therapies, particularly Antibody-Drug Conjugates. Its azide functionality allows for its efficient and specific incorporation into peptidomimetic linkers via click chemistry. While detailed proprietary information on its synthesis and specific chemical properties remains limited, the established principles of click chemistry and the well-understood mechanism of Val-Cit linker cleavage provide a solid foundation for its application in drug development. Further research and disclosure from manufacturers would be beneficial to the scientific community to fully exploit the potential of this important building block.
